molecular formula C18H25N3O B11832941 4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol CAS No. 68946-10-1

4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol

Cat. No.: B11832941
CAS No.: 68946-10-1
M. Wt: 299.4 g/mol
InChI Key: MQUIEPIATGXFNU-UHFFFAOYSA-N
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Description

4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol is a synthetic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol stands out due to its specific structural features and the range of biological activities it exhibits. Its unique combination of functional groups allows for versatile chemical modifications and applications in various fields .

Properties

CAS No.

68946-10-1

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

4-[3-(dimethylamino)propyl]-2-ethyl-3-methylindeno[1,2-c]pyrazol-4-ol

InChI

InChI=1S/C18H25N3O/c1-5-21-13(2)16-17(19-21)14-9-6-7-10-15(14)18(16,22)11-8-12-20(3)4/h6-7,9-10,22H,5,8,11-12H2,1-4H3

InChI Key

MQUIEPIATGXFNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C(=N1)C3=CC=CC=C3C2(CCCN(C)C)O)C

Origin of Product

United States

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